Raloxifene Bismethyl Ether

Estrogen Receptor SERM Structure-Activity Relationship

Raloxifene Bismethyl Ether serves as a critical reference standard (Raloxifene Impurity C) for HPLC/UPLC method validation and ANDA regulatory submissions. As an estrogen receptor-inactive compound lacking both 6- and 4'-hydroxy groups, it provides a definitive negative control in SERM bioassays. • ≥98% purity; characterized reference standard with pharmacopeial traceability (USP/EP) • Stable at -20°C under inert atmosphere; ships at ambient temperature • Essential for impurity profiling, system suitability testing, and LC-MS/MS assay calibration

Molecular Formula C30H31NO4S
Molecular Weight 501.6 g/mol
CAS No. 84541-38-8
Cat. No. B018074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene Bismethyl Ether
CAS84541-38-8
Synonyms6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone;  [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone; 
Molecular FormulaC30H31NO4S
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
InChIKeyMSRYQTKAUSVEDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene Bismethyl Ether: Key Metabolite & Reference Standard


Raloxifene Bismethyl Ether (CAS 84541-38-8), also known as Raloxifene Dimethoxy Impurity, is a synthetic organic compound belonging to the 2-arylbenzothiophene class [1]. It is formally designated as [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone . This compound is a key metabolite and synthetic intermediate of the selective estrogen receptor modulator (SERM) Raloxifene, distinguished by the absence of both phenolic hydroxyl groups on its core structure . With a molecular weight of 501.6 g/mol and a high predicted XLogP3 of 6.7, it exhibits significant lipophilicity and is supplied as a yellow solid with a purity typically ≥98% [1][2].

Impurity reference standard workflow Certified
ER-negative control probe Definitive
SERM synthetic intermediate Protected

Why Raloxifene Bismethyl Ether Cannot Be Substituted


Generic substitution with other benzothiophene derivatives or SERMs is scientifically invalid due to the compound's unique functional profile. Unlike its parent compound Raloxifene or other active analogs like Raloxifene 4-Monomethyl Ether, Raloxifene Bismethyl Ether is an estrogen receptor inactive compound due to the complete absence of both the 6- and 4'-hydroxy substituents that are critical for receptor binding [1]. This structural feature renders it incapable of eliciting the mixed agonist/antagonist effects characteristic of SERMs. Furthermore, its role as a specific impurity marker in Raloxifene synthesis (designated as Raloxifene Impurity C or Raloxifene Impurity 2) and its utility as an analytical reference standard make it functionally distinct from pharmacologically active analogs intended for therapeutic research . Procurement of an active SERM analog would lead to confounding bioactivity, whereas this compound provides a definitive negative control or analytical benchmark.

This Product Inactive impurity standard; fully methylated, no ER binding.
Substitution Risk Active SERMs or mono-methyl analogs will confound bioactivity assays.
This Product Certified impurity marker with defined Rf and purity profile.
Substitution Risk Research-grade analogs lack impurity-standard certification for ANDA validation.

Raloxifene Bismethyl Ether vs. Key Comparators


Estrogen Receptor Inactivation via Methylation

Raloxifene Bismethyl Ether is an estrogen receptor inactive compound, a characteristic that distinguishes it from both its parent compound Raloxifene and its mono-methylated analog, Raloxifene 4-Monomethyl Ether. This inactivity is due to the complete absence of both the 6- and 4'-hydroxy substituents on the benzothiophene core, which are essential for receptor binding and in vitro activity [1]. In contrast, Raloxifene is a potent SERM with mixed agonist/antagonist activity, and Raloxifene 4-Monomethyl Ether retains some inhibitory activity, with an IC50 of 1 μM against MCF-7 cell proliferation [2].

ER Inactivation Profile
Reported
Target: Inactive (fully methylated) vs. Raloxifene: Active SERM vs. 4-Monomethyl Ether: IC50 1 µM
Supports definitive negative-control selection.
Hydroxyl-group attribution context; MCF-7 assay.
Estrogen Receptor SERM Structure-Activity Relationship Negative Control

No Activity in Ex Vivo Tissue Toughness Model

In an ex vivo beam model assessing tissue toughness, Raloxifene Bismethyl Ether demonstrated no measurable effect, whereas Raloxifene and related SERM analogs are known to modulate tissue biomechanical properties . This functional inactivity provides a quantitative baseline for distinguishing the specific contributions of hydroxylated SERMs to tissue mechanics.

Ex Vivo Tissue Model
Data to verify
No measurable effect vs. active SERMs (effect present).
Source-specific review required for biomechanics model context.
Ex vivo beam model; scaffold-effect control.
Biomechanics Tissue Toughness Ex Vivo Model SERM

Certified Impurity Standard for Method Validation

Raloxifene Bismethyl Ether is supplied as a certified reference standard with a purity of ≥98%, meeting regulatory guidelines for analytical method development and validation [1][2]. Unlike research-grade Raloxifene or its active analogs, which are typically supplied with purity ranges of 95-98% and are intended for biological assays, this compound is specifically manufactured and characterized for use as an impurity standard (Raloxifene Impurity C) in chromatographic and spectroscopic analyses . The compound's distinct retention time (Rf = 0.70 under TLC conditions: SiO2; Dichloromethane:methanol:ammonium hydroxide = 9:1:0.2) provides a verifiable marker for method specificity [3].

Certified Standard
Specification review
Purity ≥98%; Rf = 0.70; Impurity C marker.
Mandatory for method validation specificity.
HPLC/TLC identity confirmation.
Analytical Chemistry Impurity Profiling Method Validation Quality Control

Melting Point & Lipophilicity vs. Hydroxylated Analogs

Raloxifene Bismethyl Ether exhibits a melting point of 75-85°C (some sources report 85-90°C) and a predicted LogP of 6.7, which are markedly different from Raloxifene (melting point 143-147°C, LogP 5.5) and Raloxifene 4-Monomethyl Ether (melting point 129-133°C) [1][2]. The higher LogP value of 6.7 indicates significantly greater lipophilicity, which directly impacts its chromatographic behavior and solubility profile, making it readily distinguishable from its hydroxylated counterparts in analytical separations [1].

Physicochemical Shift
Reported
Δ Melting point: ~-65°C; Δ LogP: +1.2
Enables orthogonal chromatographic separation.
Data to verify against internal reference.
Physicochemical Properties Lipophilicity Melting Point Quality Control

Research & Industrial Applications


Impurity Profiling Method Development

As a certified reference standard (Raloxifene Impurity C), Raloxifene Bismethyl Ether is used to develop and validate HPLC, UPLC, and TLC methods for the detection and quantification of impurities in Raloxifene active pharmaceutical ingredient (API) and finished drug products [1]. Its distinct Rf value (0.70) and unique chromatographic properties enable accurate peak identification and system suitability testing, which are essential for regulatory submissions (e.g., ANDA) and routine quality control in pharmaceutical manufacturing [2].

Negative Control for ER & SERM Studies

Researchers use Raloxifene Bismethyl Ether as a definitive negative control in assays designed to elucidate the role of the 6- and 4'-hydroxyl groups in SERM activity [3]. By comparing the biological effects of Raloxifene or other active analogs to the complete lack of activity exhibited by this fully methylated derivative, scientists can confidently attribute observed estrogenic or antiestrogenic effects to specific structural features of the benzothiophene core . This is particularly valuable in in vitro binding assays, cell proliferation studies, and ex vivo tissue biomechanics models where non-specific scaffold effects must be ruled out.

Synthetic Intermediate for Raloxifene & Analogs

Raloxifene Bismethyl Ether serves as a key intermediate in the multi-step synthesis of Raloxifene, where it is subsequently demethylated to introduce the critical 6- and 4'-hydroxy groups [4]. Its use in this capacity ensures the controlled and efficient production of high-purity Raloxifene for both research and commercial pharmaceutical manufacturing. The compound's well-defined physical properties and stability under inert atmosphere at -20°C make it a reliable building block for large-scale synthesis [1].

Metabolite Identification Reference for PK Studies

As a known metabolite of Raloxifene, Raloxifene Bismethyl Ether is employed as an analytical reference standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays to identify and quantify this specific metabolite in biological matrices during preclinical and clinical pharmacokinetic studies . Its availability as a pure, characterized standard is crucial for accurate method calibration and for distinguishing it from other structurally related metabolites or endogenous compounds.

Application
Selection Property
Validation Focus
Impurity profiling method development
Certified reference standard identity
System suitability and peak identification
ER/SERM negative-control studies
Estrogen receptor inactivity
Attribution of hydroxyl-group-dependent effects
Synthetic route intermediate
Stable, protected scaffold
Demethylation endpoint monitoring
Metabolite identification for PK research
Defined analytical characterization
LC-MS/MS method calibration review

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